molecular formula C11H23N3O B1597501 1-(3-Morpholinopropyl)Piperazine CAS No. 436852-18-5

1-(3-Morpholinopropyl)Piperazine

Cat. No.: B1597501
CAS No.: 436852-18-5
M. Wt: 213.32 g/mol
InChI Key: RDJPLMDQJPJCEF-UHFFFAOYSA-N
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Description

1-(3-Morpholinopropyl)Piperazine is a useful research compound. Its molecular formula is C11H23N3O and its molecular weight is 213.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1-(3-Morpholinopropyl)Piperazine, also known as 4-(3-piperazin-1-ylpropyl)morpholine, is a synthetic compound that belongs to the class of piperazine derivatives. Piperazine compounds, including this one, are known to interact with GABA receptors and voltage-gated sodium (NaV) channels . These targets play crucial roles in nerve signal transmission, making them important in the regulation of various physiological processes.

Mode of Action

Piperazine compounds, including this compound, act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in flaccid paralysis . Additionally, some piperazine derivatives have been found to modulate the activity of voltage-gated sodium ion channels (NaV) . This modulation can affect the generation of action potentials, which are essential for the transmission of electrical impulses through nerve, muscle, and endocrine cell systems .

Pharmacokinetics

. These properties can impact the bioavailability of the compound, affecting its efficacy and potential side effects.

Result of Action

The molecular and cellular effects of this compound are largely dependent on its interaction with its targets. By acting as a GABA receptor agonist, it can induce flaccid paralysis . Its modulation of NaV channels can influence the generation of action potentials, affecting the transmission of electrical impulses in nerve, muscle, and endocrine cell systems .

Biochemical Analysis

Properties

IUPAC Name

4-(3-piperazin-1-ylpropyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1(4-13-6-2-12-3-7-13)5-14-8-10-15-11-9-14/h12H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJPLMDQJPJCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371775
Record name 1-(3-Morpholinopropyl)Piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436852-18-5
Record name 1-(3-Morpholinopropyl)Piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 436852-18-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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